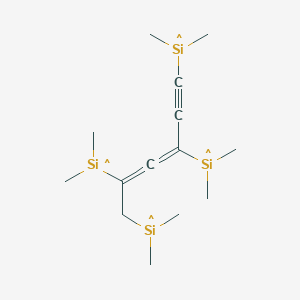
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of 3,4-hexadien-1-yne with a silane reagent in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum or rhodium-based catalysts are commonly used.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Solvent: Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Saturated silane compounds.
Substitution: Halogenated silane derivatives.
Applications De Recherche Scientifique
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Nanotechnology: Utilized in the fabrication of nanoscale devices and materials.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical imaging.
Mécanisme D'action
The mechanism of action of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- involves its interaction with molecular targets through its unsaturated bonds and silicon atoms. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophiles or electrophiles.
Catalytic Activity: Acts as a catalyst in certain organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, 1,2-butadiene-1,3,4,5-tetrayltetrakis*dimethyl-
- Silane, 2,3-pentadiene-1,4,5,6-tetrayltetrakis*dimethyl-
Uniqueness
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is unique due to its specific arrangement of unsaturated bonds and silicon atoms, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C14H26Si4 |
|---|---|
Poids moléculaire |
306.70 g/mol |
InChI |
InChI=1S/C14H26Si4/c1-15(2)10-9-13(17(5)6)11-14(18(7)8)12-16(3)4/h12H2,1-8H3 |
Clé InChI |
ICWQCAORBMRVCM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
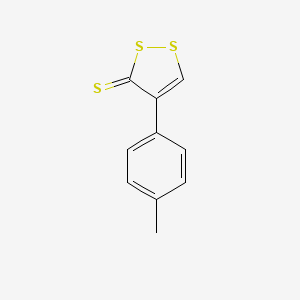
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)


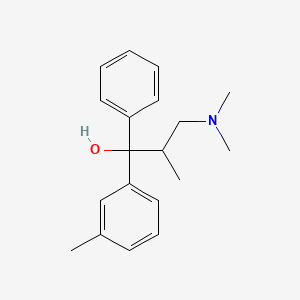
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
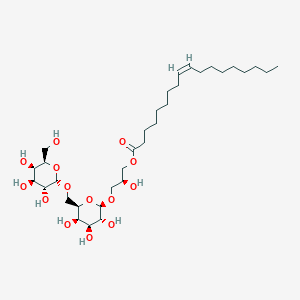


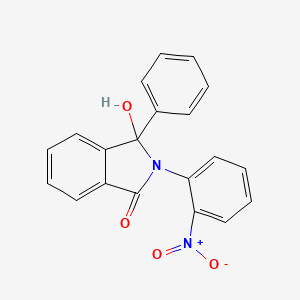

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
